3-Bromo-2,2-bis(bromomethyl)propyl acetate

Catalog No.
S1917726
CAS No.
3580-97-0
M.F
C7H11Br3O2
M. Wt
366.87 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Bromo-2,2-bis(bromomethyl)propyl acetate

CAS Number

3580-97-0

Product Name

3-Bromo-2,2-bis(bromomethyl)propyl acetate

IUPAC Name

[3-bromo-2,2-bis(bromomethyl)propyl] acetate

Molecular Formula

C7H11Br3O2

Molecular Weight

366.87 g/mol

InChI

InChI=1S/C7H11Br3O2/c1-6(11)12-5-7(2-8,3-9)4-10/h2-5H2,1H3

InChI Key

HNKJDSDREJCMHR-UHFFFAOYSA-N

SMILES

CC(=O)OCC(CBr)(CBr)CBr

Canonical SMILES

CC(=O)OCC(CBr)(CBr)CBr

It’s worth noting that the use of such compounds can vary greatly depending on the specific field of study and the nature of the research being conducted. They might be used in the synthesis of other organic compounds, in the study of enzyme kinetics, or in the investigation of the effects of drugs on biological systems .

3-Bromo-2,2-bis(bromomethyl)propyl acetate is a brominated organic compound with the molecular formula C7H11Br3O2C_7H_{11}Br_3O_2 and a CAS number of 3580-97-0. This compound is characterized by its three bromine atoms attached to the propyl acetate structure, contributing to its unique chemical properties. It appears as a white solid and has a melting point of approximately 42-43 °C and a boiling point around 150 °C under specific pressure conditions . The presence of multiple bromine substituents enhances its reactivity and potential applications in various chemical processes.

Due to the presence of bromine atoms, which are known for their ability to undergo substitution reactions. Key reactions include:

  • Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles, such as amines or alcohols, leading to the formation of new compounds.
  • Elimination Reactions: Under certain conditions, the compound can lose hydrogen bromide to form alkenes.
  • Formation of Esters: The acetate group can react with alcohols or acids, resulting in esterification reactions .

The synthesis of 3-Bromo-2,2-bis(bromomethyl)propyl acetate typically involves the following steps:

  • Bromination: Starting from propyl acetate, bromination is performed using bromine or a brominating agent in an appropriate solvent.
  • Formation of Bis(bromomethyl) Derivative: The reaction conditions are adjusted to ensure that two bromomethyl groups are introduced at the 2-position of the propyl chain.
  • Purification: The product is purified through recrystallization or chromatography to obtain high purity .

3-Bromo-2,2-bis(bromomethyl)propyl acetate has several potential applications:

  • Flame Retardants: Due to its bromine content, it may be used as a flame retardant in plastics and textiles.
  • Intermediate in Organic Synthesis: It serves as a versatile intermediate for synthesizing other organic compounds.
  • Biocides: Potential use in agricultural applications due to its antimicrobial properties.

Interaction studies involving 3-Bromo-2,2-bis(bromomethyl)propyl acetate focus on its reactivity with various nucleophiles and electrophiles. These studies help in understanding its behavior in biological systems and its potential toxicity. Research into its interactions with cellular components could provide insights into its safety profile and efficacy as a biocide or pharmaceutical agent.

Several compounds share structural similarities with 3-Bromo-2,2-bis(bromomethyl)propyl acetate. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
3-Bromo-1-propanolC3H7BrOC_3H_7BrOContains one bromine atom; simpler structure
1,2-DibromoethaneC2H4Br2C_2H_4Br_2Two bromine atoms; used as a solvent
Tetrabromobisphenol AC12H6Br4OC_{12}H_6Br_4OContains four bromines; widely used flame retardant
3-Bromo-2-butanolC4H9BrOC_4H_{9}BrOA secondary alcohol with one bromine atom

Uniqueness

3-Bromo-2,2-bis(bromomethyl)propyl acetate stands out due to its tri-brominated structure combined with an acetate group, which enhances its reactivity compared to simpler bromo compounds. Its potential applications in flame retardancy and organic synthesis further differentiate it from similar compounds.

XLogP3

2.5

Other CAS

3580-97-0

Wikipedia

3-bromo-2,2-bis(bromomethyl)propyl acetate

Dates

Modify: 2023-08-16

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